Benzyl N-(3,5-dimethylphenyl)carbamate
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Overview
Description
Benzyl N-(3,5-dimethylphenyl)carbamate is an organic compound with the molecular formula C16H17NO2. It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid ester. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(3,5-dimethylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
Benzyl N-(3,5-dimethylphenyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-(3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 3,5-dimethylphenyl group.
(3-Benzyl-5-hydroxyphenyl)carbamate: Known for its antitubercular activity.
Cyclohexyl carbamate: Exhibits different chemical properties due to the cyclohexyl group.
Uniqueness
Benzyl N-(3,5-dimethylphenyl)carbamate is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties.
Biological Activity
Benzyl N-(3,5-dimethylphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a carbamate derivative. Its structure can be represented as follows:
This compound features a benzyl group attached to a carbamate moiety, which is linked to a 3,5-dimethylphenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. This mechanism is particularly relevant in the context of therapeutic applications against various diseases.
- Antimicrobial Activity : Research indicates that similar carbamate derivatives exhibit inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Antitubercular Activity
Recent studies have highlighted the potential of this compound and related compounds as antitubercular agents. For instance:
- A series of 3-benzyl-5-hydroxyphenylcarbamates demonstrated significant inhibitory activity against M. tuberculosis strains, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL . These findings suggest that structural modifications in carbamates can enhance their efficacy against resistant strains.
Anti-inflammatory and Anticancer Properties
The compound has also been investigated for its anti-inflammatory and anticancer properties. Preliminary studies indicate:
- Anti-inflammatory Activity : Benzyl carbamates have shown promise in reducing inflammation markers, which may be beneficial in treating chronic inflammatory diseases.
- Anticancer Potential : Some derivatives have exhibited cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents.
Study on Antitubercular Agents
In a study focusing on 3-benzyl-5-hydroxyphenylcarbamates:
- Compounds were tested against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. The most potent compounds exhibited MIC values significantly lower than traditional treatments, highlighting their potential as new therapeutic options .
Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit specific enzymes involved in disease pathways:
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
Acetylcholinesterase | Pseudoirreversible | 2.5 |
Butyrylcholinesterase | Reversible | 4.0 |
These results suggest that the compound could be explored further for neurological applications due to its interaction with cholinergic pathways .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
benzyl N-(3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C16H17NO2/c1-12-8-13(2)10-15(9-12)17-16(18)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
YGAXHLKUUINVKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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